molecular formula C16H14N2O4 B4567009 N-(3-ACETYLPHENYL)-N'-(1,3-BENZODIOXOL-5-YL)UREA

N-(3-ACETYLPHENYL)-N'-(1,3-BENZODIOXOL-5-YL)UREA

Cat. No.: B4567009
M. Wt: 298.29 g/mol
InChI Key: MPICIIISIYFFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ACETYLPHENYL)-N'-(1,3-BENZODIOXOL-5-YL)UREA is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-N'-1,3-benzodioxol-5-ylurea is 298.09535693 g/mol and the complexity rating of the compound is 428. The solubility of this chemical has been described as 3.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds similar to "N-(3-acetylphenyl)-N'-1,3-benzodioxol-5-ylurea" often play a crucial role in chemical synthesis and reactions. For instance, acetyl groups and urea derivatives are commonly involved in catalytic conversions (Verspui, Sheldon, & Papadogianakis, 1998) and the synthesis of bioactive molecules (Thanh & Mai, 2009). Their utility extends to creating novel pharmacophores and exploring new synthetic pathways, contributing to advancements in medicinal and agricultural chemistry.

Material Science and Environmental Applications

Chemical compounds with intricate structures, such as benzodioxoles and urea derivatives, are investigated for their potential in material science and environmental applications. For example, benzoylurea derivatives, known as chitin synthesis inhibitors, are explored for their low toxicity and effectiveness in pest management strategies (Sun et al., 2015). These compounds demonstrate the vast potential of chemical entities in contributing to sustainable agricultural practices and integrated pest management programs.

Photophysical and Photochemical Studies

The photophysical and photochemical properties of compounds structurally related to "N-(3-acetylphenyl)-N'-1,3-benzodioxol-5-ylurea" are of significant interest. Research into the interactions of aromatic ketones with tertiary aromatic amines (Miyasaka et al., 1991) highlights the potential of these compounds in studying electron transfer processes, which is crucial for understanding mechanisms in photochemistry and photobiology.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10(19)11-3-2-4-12(7-11)17-16(20)18-13-5-6-14-15(8-13)22-9-21-14/h2-8H,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPICIIISIYFFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.